Tosil-D-prolina

Descripción general

Descripción

Estos compuestos se caracterizan por la presencia de un grupo sulfonamida que está N,N-disustituido . La Tosil-D-Prolina es un derivado de la prolina, un aminoácido, y se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

La Tosil-D-Prolina tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como auxiliar quiral en la síntesis asimétrica y como grupo protector para aminas.

Biología: Se emplea en el estudio de inhibidores enzimáticos e interacciones proteína-proteína.

Medicina: Se ha investigado su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

Industria: Se utiliza en la síntesis de diversos compuestos orgánicos y como reactivo en reacciones químicas

Mecanismo De Acción

El mecanismo de acción de la Tosil-D-Prolina implica su interacción con objetivos moleculares específicos, como enzimas. Por ejemplo, puede inhibir la actividad de la timidilato sintasa, una enzima involucrada en la síntesis de ADN, uniéndose a su sitio activo. Esta interacción interrumpe la función de la enzima, lo que lleva a posibles efectos terapéuticos .

Compuestos Similares:

p-Toluensulfonamidas N,N-disustituidas: Estos compuestos comparten el grupo sulfonamida con la this compound, pero difieren en sus sustituyentes.

Derivados de Prolina: Compuestos como la N-tosil-L-prolina y la N-tosil-D-prolinil-amino-etanotiol tienen estructuras similares pero grupos funcionales diferentes

Unicidad: La this compound es única debido a su estereoquímica específica (configuración D) y la presencia del grupo tosil, que le confiere propiedades químicas y reactividad distintivas. Esto la hace particularmente útil en la síntesis asimétrica y como auxiliar quiral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tosil-D-Prolina típicamente involucra la reacción de D-prolina con cloruro de p-toluenosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto se purifica entonces mediante recristalización o cromatografía .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Tosil-D-Prolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse utilizando reactivos como permanganato de potasio (KMnO₄) u óxido de osmio (OsO₄).

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno (H₂) en presencia de un catalizador de níquel (Ni) o rodio (Rh).

Reactivos y Condiciones Comunes:

Oxidación: KMnO₄, OsO₄

Reducción: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

Sustitución: Varios nucleófilos como RLi, RMgX, RCuLi

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas .

Comparación Con Compuestos Similares

N,N-disubstituted p-toluenesulfonamides: These compounds share the sulfonamide moiety with Tosyl-D-Proline but differ in their substituents.

Proline Derivatives: Compounds like N-tosyl-L-proline and N-tosyl-D-prolinyl-amino-ethanethiol have similar structures but different functional groups

Uniqueness: Tosyl-D-Proline is unique due to its specific stereochemistry (D-configuration) and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary .

Actividad Biológica

Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of Tosyl-D-proline, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tosyl-D-proline is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

Research indicates that Tosyl-D-proline acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant () for Tosyl-D-proline has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of Tosyl-D-proline in enzymatic assays.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Due to its role as an inhibitor of TS, Tosyl-D-proline has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.

- Antiviral Properties : Preliminary studies suggest that compounds similar to Tosyl-D-proline may exhibit antiviral activity by interfering with viral replication mechanisms.

- Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.

Table 1: Summary of Biological Activities of Tosyl-D-Proline Derivatives

Experimental Approaches

The biological activity of Tosyl-D-proline has been evaluated using various experimental techniques:

- Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.

- Cell Proliferation Assays : To assess antitumor effects in vitro.

- Molecular Docking Studies : To predict binding interactions with target enzymes.

Propiedades

IUPAC Name |

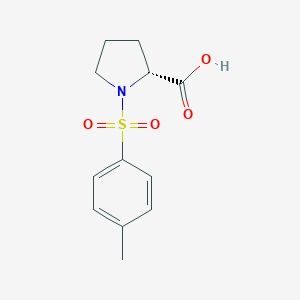

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.